molecular formula C11H10Cl2F2O3 B1410064 Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate CAS No. 1803818-88-3

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate

Cat. No.: B1410064
CAS No.: 1803818-88-3
M. Wt: 299.09 g/mol
InChI Key: RHSMQPYZZOOTJI-UHFFFAOYSA-N
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Description

It has the molecular formula C11H10Cl2F2O3 and a molecular weight of 299.09 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dichloro-6-(difluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

    Oxidation and Reduction: The phenyl ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while oxidation can lead to the formation of carboxylic acids .

Scientific Research Applications

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has several scientific research applications:

    Chemistry: Used as a model compound in studies of herbicide action and environmental fate.

    Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate involves the inhibition of carotenoid biosynthesis in plants. This leads to the disruption of photosynthesis and ultimately causes the death of the targeted weeds. The compound specifically targets the enzyme phytoene desaturase, which is crucial for the production of carotenoids .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dichlorophenylacetate
  • Ethyl 2,4-difluorophenylacetate
  • Ethyl 2,4-dichloro-6-methoxyphenylacetate

Uniqueness

Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is unique due to the presence of both chloro and difluoromethoxy substituents, which enhance its herbicidal activity and environmental stability compared to similar compounds .

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSMQPYZZOOTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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